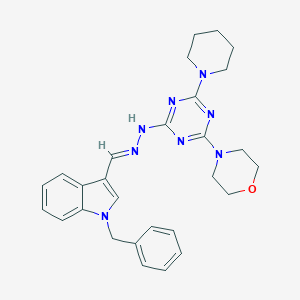![molecular formula C28H21N3O5S B301627 N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B301627.png)
N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide is a compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. It has also been shown to have antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. In neurons, it has been shown to protect against oxidative stress and prevent neurodegeneration. In bacteria and fungi, it has been shown to disrupt cell membrane integrity and inhibit growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide in lab experiments is its potential for multiple applications in various fields. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research involving N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and antimicrobial activity. Another direction is to optimize its use in lab experiments by understanding its mechanism of action and identifying potential targets. Additionally, there is potential for the development of new derivatives of this compound with improved properties and applications.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide involves the condensation of 2-(3-((3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl)-1H-indol-1-yl)acetic acid with 1,3-benzodioxole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, it has been shown to have a protective effect on neurons and prevent neurodegeneration. In antimicrobial activity, it has been shown to have activity against various bacterial and fungal strains.
properties
Product Name |
N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide |
|---|---|
Molecular Formula |
C28H21N3O5S |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C28H21N3O5S/c32-26(29-20-10-11-23-24(13-20)36-17-35-23)16-30-15-19(21-8-4-5-9-22(21)30)12-25-27(33)31(28(34)37-25)14-18-6-2-1-3-7-18/h1-13,15H,14,16-17H2,(H,29,32)/b25-12- |
InChI Key |
QMIHMUARYZYIQT-ROTLSHHCSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)/C=C\5/C(=O)N(C(=O)S5)CC6=CC=CC=C6 |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=C5C(=O)N(C(=O)S5)CC6=CC=CC=C6 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=C5C(=O)N(C(=O)S5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301545.png)
![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301547.png)
![ethyl 2-({5-[4-chloro-3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301548.png)
![ethyl 5-(2-chlorophenyl)-2-(2,3-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301549.png)
![ethyl 5-(2-chlorophenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301550.png)
![{2,6-dichloro-4-[(5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B301551.png)
![ethyl 5-(2-chlorophenyl)-2-[(4-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301553.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)-2-hydroxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301556.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide](/img/structure/B301559.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B301560.png)

![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)